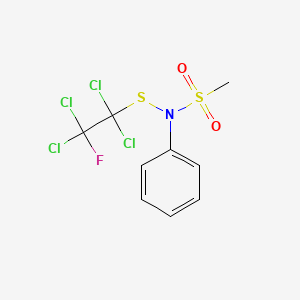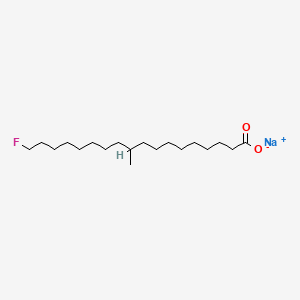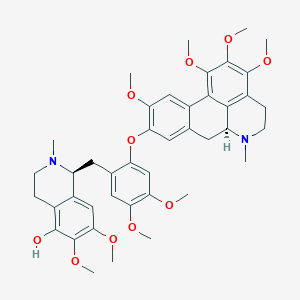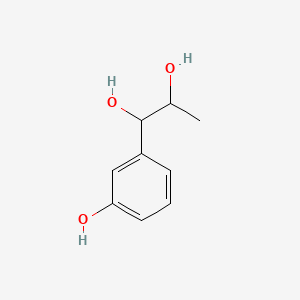
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate typically involves the chlorination of 6,7-dimethoxyquinazolin-4-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are generally aligned with standard practices for producing pharmaceutical impurities. These methods ensure high purity and consistency, often adhering to ISO 17025 standards for the development and production of reference standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate has several scientific research applications:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Investigated for its potential interactions with biological molecules.
Industry: Utilized in the quality control and stability testing of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, influencing various physiological pathways . This binding can affect blood pressure regulation and other cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Doxazosin Mesilate: A related compound used in the treatment of hypertension and benign prostatic hyperplasia.
Terazosin Hydrochloride: Another alpha1-adrenergic receptor antagonist with similar applications.
Prazosin Hydrochloride: Used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness
2-Chloro-6,7-dimethoxyquinazolin-4-amine Mesilate is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. Its role as an impurity standard also sets it apart from other compounds in the same family .
Properties
Molecular Formula |
C11H14ClN3O5S |
|---|---|
Molecular Weight |
335.76 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxyquinazolin-4-amine;methanesulfonic acid |
InChI |
InChI=1S/C10H10ClN3O2.CH4O3S/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;1-5(2,3)4/h3-4H,1-2H3,(H2,12,13,14);1H3,(H,2,3,4) |
InChI Key |
BKRBUEOHTZLEDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


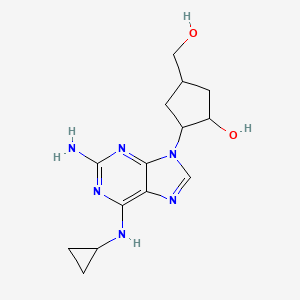
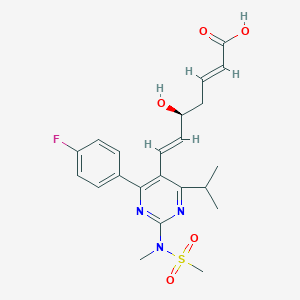
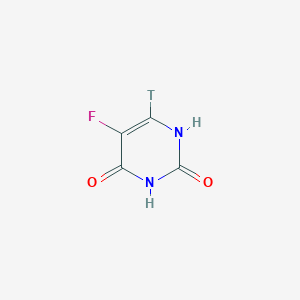
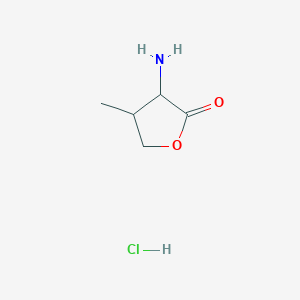
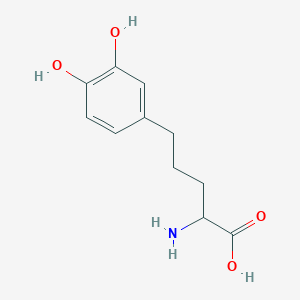
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

